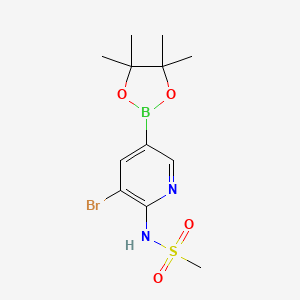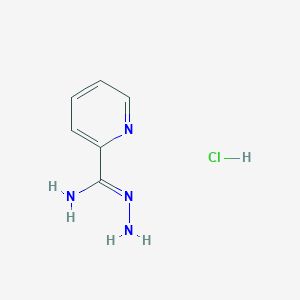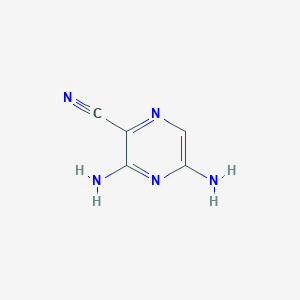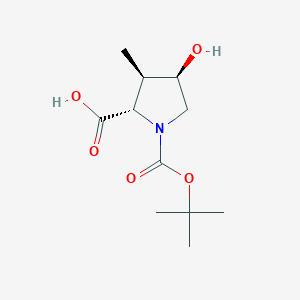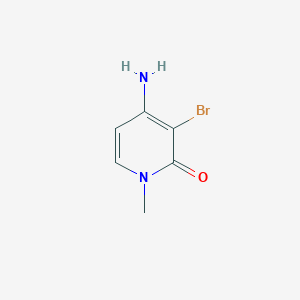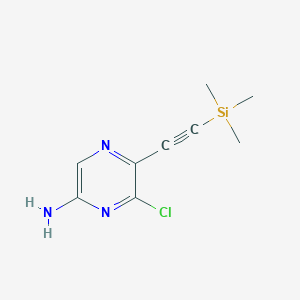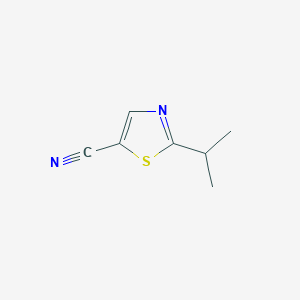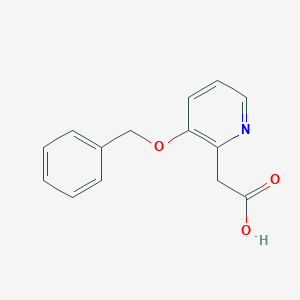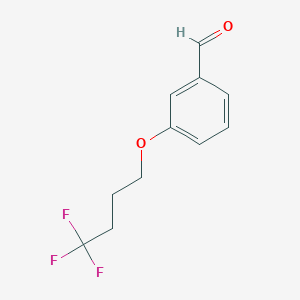
3-(4,4,4-Trifluorobutoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4,4-Trifluorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is a benzaldehyde derivative where the benzene ring is substituted with a trifluorobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluorobutoxy)benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4,4-Trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4,4,4-Trifluorobutoxy)benzoic acid.
Reduction: 3-(4,4,4-Trifluorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluorobutoxy group can impart desirable properties to the final products.
Biology: The compound can be used in the development of new biochemical probes or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In general, the trifluorobutoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in biochemical applications, the trifluorobutoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluorobutoxy group.
3,4,5-Trifluorobenzaldehyde: Contains three fluorine atoms directly attached to the benzene ring.
4-(4,4,4-Trifluorobutoxy)benzaldehyde: Similar structure but with the trifluorobutoxy group in a different position on the benzene ring.
Uniqueness
3-(4,4,4-Trifluorobutoxy)benzaldehyde is unique due to the specific positioning of the trifluorobutoxy group, which can influence its chemical properties and reactivity. This unique structure can make it more suitable for certain applications compared to its analogs, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
3-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |
Clé InChI |
VKUZNGHQUXHQFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


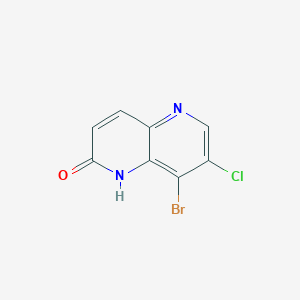
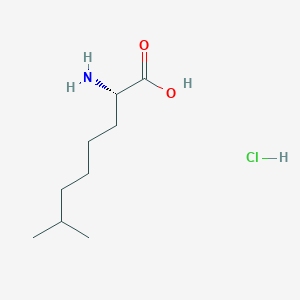
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
